Lipophilicity advantage: +1.40 LogP units vs. the non‑halogenated, non‑methylated furan‑oxadiazole analog
The target compound exhibits a computed LogP of 2.10 (method: vendor‑supplied in silico prediction, presumably ACD/LogP or similar) , whereas the direct comparator 5-(furan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid (no bromine, no methyl) has a computed LogP of 0.70 (XLogP3-AA) [1]. The difference of +1.40 log units corresponds to an approximately 25‑fold increase in partition coefficient, indicating substantially higher lipophilicity for the target compound.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.10 (computed) |
| Comparator Or Baseline | 5-(Furan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid, LogP 0.70 (XLogP3-AA) |
| Quantified Difference | +1.40 log units (~25‑fold higher lipophilicity) |
| Conditions | In silico computed values; target compound method not fully specified, comparator method XLogP3-AA (PubChem release 2019.06.18). |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability and oral absorption, making this compound a more suitable fragment for intracellular or CNS‑oriented drug discovery programmes.
- [1] National Center for Biotechnology Information. PubChem Compound Summary: 5-(3-Furyl)-1,2,4-oxadiazole-3-carboxylic acid, CID 28875613. Computed properties: XLogP3-AA 0.70. View Source
